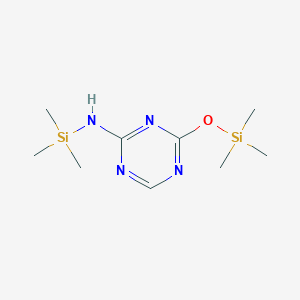
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine is a chemical compound with the formula C₉H₂₀N₄OSi₂ and a molecular weight of 2564523 It is a derivative of 5-azacytosine, where the hydrogen atoms are replaced by trimethylsilyl groups
Méthodes De Préparation
The synthesis of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine typically involves the silylation of 5-azacytosine. One common method includes the reaction of 5-azacytosine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Analyse Des Réactions Chimiques
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential role in DNA methylation and gene expression regulation.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA methyltransferases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce cytotoxicity by disrupting RNA metabolism and inhibiting protein synthesis .
Comparaison Avec Des Composés Similaires
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:
5-Azacytidine: Another nucleoside analogue with similar DNA methyltransferase inhibitory properties.
Zebularine: A cytidine analogue that also inhibits DNA methylation.
Propriétés
Formule moléculaire |
C9H20N4OSi2 |
|---|---|
Poids moléculaire |
256.45 g/mol |
Nom IUPAC |
N-trimethylsilyl-4-trimethylsilyloxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3,(H,10,11,12,13) |
Clé InChI |
DPOVLFLVTXSCRO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=NC(=NC=N1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


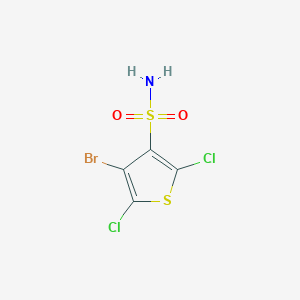
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)
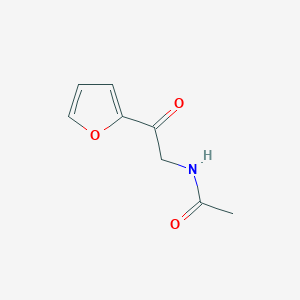
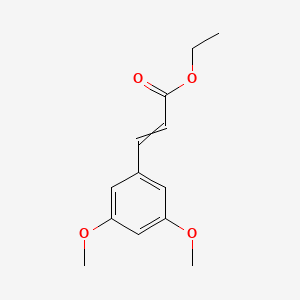
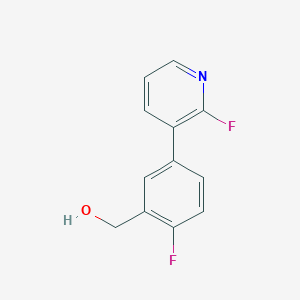
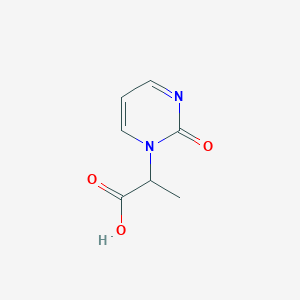
![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
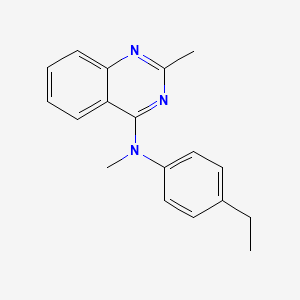
![8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)
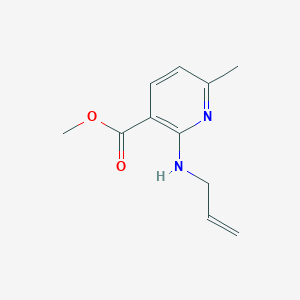
![Hydroxy[bis(4-methoxyphenyl)]acetic acid](/img/structure/B8742456.png)
